Amastatin hydrochloride
Overview
Description
Amastatin hydrochloride is a slow, tight binding, competitive aminopeptidase (AP) inhibitor . It inhibits the enzymatic activity of aminopeptidases in vivo and in vitro and also exhibits vasoconstrictive/pressor activity .
Synthesis Analysis
Amastatin hydrochloride is synthesized to a purity of ≥97.0% (HPLC). The synthesis involves the compound (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoyl-Val-Val-Asp hydrochloride hydrate .Molecular Structure Analysis
The molecular formula of Amastatin hydrochloride is C21H39ClN4O8 . The molecular weight is 511.01 . The InChI code is InChI=1S/C21H38N4O8.ClH .Physical And Chemical Properties Analysis
Amastatin hydrochloride has a molecular weight of 511.01 . It is a synthetic compound . It has a melting point of 202-205 °C . It is soluble in methanol .Scientific Research Applications
Inhibition of Aminopeptidases
Amastatin hydrochloride is a known inhibitor of aminopeptidases. Studies have shown its effectiveness in inhibiting aminopeptidase M (AP-M) and leucine aminopeptidase (LAP) with varying specificity and potency. The compound plays a significant role in understanding the binding and inhibition mechanisms of these enzymes. The molecular structure of amastatin contributes to its inhibitory action, particularly the hydroxyl group and peptide chain length, which affect its binding to aminopeptidases (Rich, Moon, & Harbeson, 1984).
Role in Angiotensin Metabolism
Amastatin hydrochloride has been studied for its role in the metabolism of angiotensins. It impacts the regulation of pressor activity of circulating angiotensins by inhibiting aminopeptidase A and M. These enzymes are responsible for the conversion of angiotensin II to angiotensin III, and amastatin's inhibition of these enzymes provides insights into the peripheral metabolism of angiotensins (Ahmad & Ward, 1990).
Neuropeptide and Neurotransmitter Modulation
Amastatin has been investigated for its effects on neuropeptide and neurotransmitter modulation. It has been found to potentiate drinking responses to osmotic stimuli, suggesting a role in mediating intracellular dehydration-induced thirst. This effect indicates the involvement of central neuropeptides in osmotic thirst, highlighting amastatin's potential in studying neuropeptidic pathways (Sullivan & Johnson, 1992).
Effect on Chemotactic and Phagocytic Responses
Amastatin's influence on human neutrophil functions, such as chemotaxis and phagocytosis, has been studied. It has shown to enhance chemotaxis in response to certain peptides, although its effects on phagocytosis are varied. These findings contribute to our understanding of the role of aminopeptidase inhibitors in immune cell functions [(Matsuda et al., 1988)](https://consensus.app/papers/effects-inhibitors-actinonin-responses-neutrophils-matsuda/60e0e962d23c5003ad65cf1eb83858b7/?utm_source=chatgpt).
Interaction with Excitatory Transmission
Research on the interaction of amastatin with excitatory transmission in neural pathways has been documented. For instance, in the rat parabrachial nucleus, amastatin, along with arginine vasopressin, was found to suppress excitatory transmission, suggesting a potential modulatory role in neural signaling pathways (Chen & Pittman, 1999).
Synthesis and Structure-Activity Relationships
Amastatin has been a subject of research in understanding the relationship between its molecular structure and biological activity. The synthesis of its analogues and their impact on inhibitory activities provides valuable insights into the design of more effective enzyme inhibitors (Tobe et al., 1982).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H/t12-,13+,15+,16+,17+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDUPCKQTDKNLS-PORDUOSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39ClN4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905856 | |
Record name | N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70905856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amastatin hydrochloride | |
CAS RN |
100938-10-1 | |
Record name | Amastatin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100938101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70905856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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